molecular formula C11H16N2OS B5836152 N-(4-tert-butyl-1,3-thiazol-2-yl)cyclopropanecarboxamide

N-(4-tert-butyl-1,3-thiazol-2-yl)cyclopropanecarboxamide

Cat. No. B5836152
M. Wt: 224.32 g/mol
InChI Key: WJQJIPWZVJDCEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-tert-butyl-1,3-thiazol-2-yl)cyclopropanecarboxamide” is a compound containing a thiazole ring, which is a type of heterocyclic compound. Thiazole derivatives are widely studied for their potential antitumor activities . Some of these have been developed into clinical drugs, including Dabrafenib and Dasatinib .


Synthesis Analysis

While specific synthesis information for “N-(4-tert-butyl-1,3-thiazol-2-yl)cyclopropanecarboxamide” was not found, a related compound, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide, was synthesized and investigated for its antibacterial activity .

Scientific Research Applications

Antibacterial Activity

The emergence of antibacterial resistance underscores the need for novel antimicrobial agents. Researchers have explored the antibacterial properties of N-(4-(tert-butyl)thiazol-2-yl)cyclopropanecarboxamide . In both isolation and in complex with the cell-penetrating peptide octaarginine, several synthesized compounds have demonstrated potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Notably, compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial effects against multiple bacterial strains .

Diuretic Effects

While less explored, thiazole-based compounds have been investigated for their diuretic potential. Researchers have studied whether derivatives of N-(4-(tert-butyl)thiazol-2-yl)cyclopropanecarboxamide can enhance renal function and promote fluid excretion.

properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-11(2,3)8-6-15-10(12-8)13-9(14)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQJIPWZVJDCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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